2-Fluorophenethylamine

Descripción

Classification within the Phenethylamine (B48288) Chemical Class

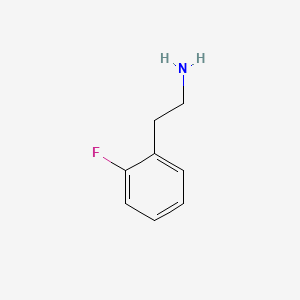

2-Fluorophenethylamine is structurally a derivative of phenethylamine, a foundational compound consisting of a phenyl ring linked to an amino group by a two-carbon sidechain. wikipedia.org The defining feature of 2-FPEA is the substitution of a hydrogen atom with a fluorine atom at the second position (ortho position) of the phenyl ring. ontosight.ai This places it within the category of substituted phenethylamines, a diverse group of compounds that includes endogenous neurotransmitters, hormones, and a wide array of synthetic substances. wikipedia.orgwikipedia.org

The introduction of the fluorine atom significantly influences the compound's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, compared to the parent phenethylamine molecule. ontosight.ai These alterations can, in turn, affect its biological activity and pharmacological profile.

| Property | Value |

| Chemical Formula | C8H10FN ontosight.ai |

| Molecular Weight | 139.17 g/mol chemimpex.com |

| Appearance | Colorless to light yellow liquid chemimpex.comchembk.com |

| Boiling Point | 64 °C at 0.6 mmHg sigmaaldrich.com |

| Density | 1.066 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.51 sigmaaldrich.com |

| CAS Number | 52721-69-4 chemimpex.com |

| PubChem ID | 643357 chemimpex.com |

| InChI Key | RIKUOLJPJNVTEP-UHFFFAOYSA-N |

| A summary of the key chemical and physical properties of this compound. |

Significance as a Research Compound and Intermediate in Chemical and Pharmaceutical Synthesis

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comcphi-online.com Its utility in organic synthesis is demonstrated by its use in the preparation of compounds like ethyl 2-cyano-3-(N-2-fluorophenethylamino)-3-methythioacrylate and for the derivatization of methoxybenzaldehyde polystyrene resin. sigmaaldrich.comchemicalbook.com

The presence of the fluorine atom can enhance the biological activity and selectivity of resulting molecules, making 2-FPEA a sought-after precursor in the development of novel therapeutic agents, especially those targeting neurological disorders. chemimpex.com Researchers utilize this compound to create new bioactive molecules with the aim of improving efficacy and potentially reducing side effects in drug formulations. chemimpex.com Beyond pharmaceuticals, it is also employed in the synthesis of specialty chemicals. chemimpex.com

Broad Context of Substituted Phenethylamines in Neuroscience and Pharmacology

The substituted phenethylamine class encompasses a wide range of biologically active compounds that have profound effects on the central nervous system. wikipedia.org This class includes endogenous molecules like dopamine (B1211576) and noradrenaline, which are crucial for numerous physiological and cognitive processes. wikipedia.org Many synthetic substituted phenethylamines are psychoactive drugs with diverse pharmacological actions, including stimulants, hallucinogens, and antidepressants. wikipedia.orgwikipedia.org

The pharmacological effects of substituted phenethylamines are often mediated through their interaction with various neurotransmitter systems in the brain. ontosight.ainih.gov A key target for many of these compounds is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoamine neurotransmission. wikipedia.orgwikipedia.org Trace amines, including phenethylamine itself, are endogenous agonists of TAAR1. guidetopharmacology.orgacs.org The activation of TAAR1 can influence the activity of dopamine and other monoamine neurons, suggesting a regulatory role in brain function. wikipedia.orgpsychiatry-psychopharmacology.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKUOLJPJNVTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349152 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52721-69-4 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluorophenethylamine and Its Derivatives

Established Chemical Synthesis Pathways for the Core 2-Fluorophenethylamine Structure

The foundational structure of this compound can be synthesized through reliable and well-documented chemical routes. These pathways often begin with commercially available precursors and involve key reductive transformations to yield the target amine.

Reactions Involving 2-Fluorobenzaldehyde (B47322) Precursors and Reductive Transformations

A common and established method for synthesizing this compound involves the use of 2-fluorobenzaldehyde as a starting material. ontosight.ai One such pathway is a two-step process that begins with a Henry reaction, which is the condensation of 2-fluorobenzaldehyde with nitroethane, often facilitated by a base. This reaction forms 1-(2-fluorophenyl)-2-nitropropene. The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net

Alternatively, a different reductive approach starts with the reaction of 2-fluorobenzaldehyde with trimethylsilyl (B98337) cyanide in the presence of a catalyst like zinc iodide. prepchem.com The resulting cyanohydrin intermediate is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like dry ether. prepchem.com This process directly converts the aldehyde functionality into the desired aminoethyl group, yielding this compound.

Another variation involves the reaction of 2-fluorobenzaldehyde with nitromethane (B149229) in the presence of a base like sodium hydroxide (B78521) to form β-nitrostyrene. This intermediate is then subjected to reduction to afford this compound. jscimedcentral.comnih.gov

| Precursor | Reagents | Key Transformation | Product |

| 2-Fluorobenzaldehyde | 1. Nitroethane, Base2. H₂, Pd/C or Raney Ni | Henry Reaction & Nitro Reduction | This compound |

| 2-Fluorobenzaldehyde | 1. Trimethylsilyl cyanide, ZnI₂2. LiAlH₄ | Cyanohydrin formation & Reduction | This compound |

| 2-Fluorobenzaldehyde | 1. Nitromethane, NaOH2. Reducing Agent | Nitrostyrene formation & Reduction | This compound |

Advanced Synthetic Routes for Derivatized 2-Fluorophenethylamines

The core this compound structure serves as a versatile scaffold for the synthesis of a wide array of derivatives. Advanced synthetic methodologies enable the introduction of diverse functional groups, leading to complex analogues with tailored properties.

Acylation and Amide Bond Formations in Derivative Synthesis

Acylation of the primary amine group of this compound is a fundamental strategy for creating a diverse range of amide derivatives. This reaction typically involves treating this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). smolecule.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of this compound with α-chloroacetyl chloride in the presence of pyridine (B92270) in a solvent like tetrahydrofuran (B95107) (THF) yields the corresponding N-(2-fluorophenethyl) chloroacetamide. google.com A variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt), can also be employed to facilitate amide bond formation between this compound and various carboxylic acids, including those that are electron-deficient. researchgate.net

Reductive Amination Strategies for Complex Analogues

Reductive amination is a powerful and versatile method for synthesizing N-substituted this compound derivatives. smolecule.com This reaction involves the condensation of this compound with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. smolecule.comacs.orgacs.org For example, the reductive amination of a ketone like pentan-2-one with this compound using sodium cyanoborohydride can produce N-(2-fluorophenethyl)pentan-2-amine. smolecule.com This strategy allows for the introduction of a wide variety of alkyl and aryl substituents onto the nitrogen atom of the phenethylamine (B48288) core.

| Amine | Carbonyl Compound | Reducing Agent | Product |

| This compound | Aldehyde/Ketone | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | N-Substituted this compound |

| This compound | Pentan-2-one | NaBH₃CN | N-(2-Fluorophenethyl)pentan-2-amine |

Multi-component Methodologies in Solid-Phase Organic Synthesis Utilizing Phenethylamine Scaffolds

Solid-phase organic synthesis (SPOS), often combined with combinatorial chemistry techniques, has emerged as a highly efficient strategy for the rapid generation of large libraries of compounds. nih.gov Phenethylamine scaffolds, including this compound, are valuable building blocks in this approach. google.comchemdad.com Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are particularly well-suited for SPOS. beilstein-journals.orgresearchgate.net For instance, a library of substituted ethylene (B1197577) diamines has been prepared on a solid polystyrene support using split-and-pool technologies, where this compound can be utilized as one of the amine components. google.com The Ugi reaction, a well-known MCR, can involve a phenethylamine derivative, an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like structures. beilstein-journals.org These methods allow for the introduction of multiple points of diversity in a single synthetic operation, greatly expanding the chemical space that can be explored. nih.gov

Biocatalytic Enantioselective Approaches for N-Arylalkyl-Substituted Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. rug.nl In the context of this compound derivatives, enzymes can be used to catalyze reactions with high enantioselectivity. One notable example is the use of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. rsc.orgrsc.org This enzyme has been shown to catalyze the asymmetric hydroamination of fumaric acid with a variety of arylalkylamines, including this compound (2l). rsc.orgrsc.org The reaction results in the formation of the corresponding N-arylalkyl-substituted L-aspartic acid with excellent enantiopurity (>99% ee) and in good yields. rsc.orgresearchgate.net This biocatalytic approach provides a direct and efficient route to chiral N-substituted amino acid derivatives that would be challenging to synthesize using conventional chemical methods. A study demonstrated that the conversion of this compound (2l) with fumarate (B1241708) catalyzed by EDDS lyase reached 88%. rsc.org

Innovations and Challenges in Stereoselective Synthesis of this compound Derivatives

The introduction of a fluorine atom at the C-2 position of the phenethylamine scaffold presents unique stereochemical challenges and has spurred the development of innovative synthetic strategies. Achieving high levels of stereoselectivity in the synthesis of this compound derivatives is crucial for their application in various fields of chemical research. This section explores the advancements and persistent hurdles in the stereoselective synthesis of these compounds, focusing on methods such as the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

A significant approach to controlling stereochemistry involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed. For instance, the synthesis of enantiomerically pure β-fluorinated β-phenylethylamines has been achieved using a stabilized monofluorobenzyl carbanion with a remote homochiral sulfinyl group. nih.gov This method allows for completely stereoselective reactions with N-p-tolylsulfinylimines. nih.gov A key advantage of this strategy is the simultaneous removal of both chiral auxiliaries with tert-butyllithium (B1211817) (tBuLi) without causing epimerization at the benzylic position. nih.gov Another class of widely used chiral auxiliaries are oxazolidinones. sigmaaldrich.com These can be attached to a substrate to direct subsequent reactions, after which they can be cleaved and recycled. sigmaaldrich.com The stereoselective benzylation of (S)-imidazolidinone with tetrafluorobenzyl bromides has been demonstrated as a viable route. nih.gov Polymer-supported chiral auxiliaries, such as immobilized phenethylamine, have also been employed to simplify product purification. scispace.com

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Asymmetric reductive amination is a notable technique, where chiral catalysts, such as (R)- or (S)-BINAP-modified palladium complexes, have been used to achieve enantiomeric excesses (ee) up to 90%. smolecule.com The mechanism involves the coordination of an imine intermediate to the chiral catalyst, which then directs the hydride transfer to a specific face of the imine. smolecule.com Another catalytic strategy is asymmetric phase-transfer catalysis, which has been applied to the synthesis of fluorinated phenethylamine derivatives. smolecule.com This method often utilizes Cinchona alkaloid-derived catalysts to control the alkylation of glycine (B1666218) imine derivatives under biphasic conditions, generating α-amino acid derivatives with high enantiomeric excess. smolecule.com

Enzymatic resolution is another powerful tool for obtaining enantiomerically pure this compound derivatives. This technique relies on the ability of enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, lipases from Candida antarctica and Mucor miehei have been used to efficiently catalyze the enantioselective esterification of racemic precursors to fenfluramine (B1217885). nih.gov Candida antarctica lipase (B570770) B, in particular, is noted for its ability to selectively acylate the (R)-enantiomer in racemic mixtures of certain amine precursors. smolecule.com Similarly, two different Candida antarctica lipases have been shown to catalyze the enantioselective acylation of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, which are key intermediates for (-)-Paroxetine. nih.gov Interestingly, these two lipases displayed opposite stereochemical preferences. nih.gov Biocatalytic hydroamination using ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has also been explored, demonstrating broad substrate scope for various arylalkylamines, including fluorophenethylamines, with excellent enantiopurity (>99% ee). nih.gov

Despite these innovations, significant challenges remain in the stereoselective synthesis of this compound derivatives. One major hurdle is achieving consistently high enantiomeric or diastereomeric excess for all substrates. The electronic effects of the fluorine atom at the ortho-position can influence the reactivity and the interaction with chiral catalysts or auxiliaries, sometimes leading to lower stereoselectivity compared to other isomers. The configurational stability of some fluorinated intermediates, such as 2-aryl-2-fluoroacetonitriles, can be poor, leading to racemization. researchgate.net Furthermore, the removal of chiral auxiliaries can sometimes require harsh conditions that may affect the newly formed stereocenter or other functional groups in the molecule. nih.gov Scalability of some of these stereoselective methods for industrial production can also be a concern. Finally, the analytical separation and characterization of enantiomers, often requiring chiral high-performance liquid chromatography (HPLC), can be challenging. researchgate.net

Table 1: Examples of Stereoselective Synthetic Methods for Fluorinated Phenethylamine Derivatives and Precursors

| Method | Catalyst/Auxiliary | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | Homochiral sulfinyl group & N-p-tolylsulfinylimine | Monofluorobenzyl carbanion | β-Fluorinated β-phenylethylamine | Enantiomerically pure | nih.gov |

| Asymmetric Reductive Amination | (R)- or (S)-BINAP-modified palladium complex | Imine intermediate | N-(2-Fluorophenethyl)pentan-2-amine | Up to 90% | smolecule.com |

| Enzymatic Resolution | Candida antarctica lipase B | Racemic amine precursor | (S)-enantiomer of N-(2-Fluorophenethyl)pentan-2-amine | - | smolecule.com |

| Enzymatic Resolution | Candida antarctica & Mucor miehei lipases | rac-1-(3-trifluoromethylphenyl)propan-2-ol | Enantiomers of fenfluramine precursor | - | nih.gov |

| Biocatalytic Hydroamination | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Fumarate and this compound | N-(2-fluorophenethyl)-L-aspartic acid | >99% | nih.gov |

| Chiral Auxiliary | (S)-imidazolidinone ((S)-Boc-BMI) | Tetrafluorobenzyl bromides | Benzylated imidazolidinones | - | nih.gov |

Structure Activity Relationship Sar Studies of 2 Fluorophenethylamine Analogs

Impact of Aromatic Fluorine Substitution Position on Biological Activity and Selectivity

The position of fluorine substitution on the aromatic ring of the phenethylamine (B48288) scaffold is a critical determinant of the molecule's conformational behavior, intermolecular interactions, and ultimately, its biological activity. nih.govresearchgate.net Studies comparing ortho- (2-), meta- (3-), and para- (4-) fluorinated protonated phenethylamine (xF-H+PEA) reveal distinct effects based on the fluorine's location.

Quantum chemical calculations and infrared multiphoton photodissociation (IRMPD) spectroscopy show that for all isomers, the folded gauche conformers are stabilized by an intramolecular NH+···π hydrogen bond between the protonated amino group and the aromatic ring. nih.govresearchgate.net However, the substitution pattern introduces significant variations. In 2-fluorophenethylamine (oF-H+PEA), the proximity of the fluorine atom to the ethylamine (B1201723) side chain reduces the molecular symmetry and allows for additional, direct NH+···F interactions. nih.govresearchgate.net This leads to the existence of three distinct stable gauche conformers. nih.govacs.org In contrast, the effects on the energy landscape are less pronounced for the meta- and para-isomers. nih.govresearchgate.net

The introduction of fluorine generally increases lipophilicity, which can enhance passage through biological membranes. nih.gov The electron-withdrawing nature of fluorine can also alter the pKa of the amine group and modify interactions with biological targets. nih.govsmolecule.com For instance, in a series of fluorinated phenylcyclopropylamines, introduction of a fluorine atom into the 2-position of the cyclopropane (B1198618) ring was found to decrease the pKa value by more than one pH unit compared to its non-fluorinated parent compound. nih.gov

The specific position of the fluorine atom dictates its influence on receptor binding and functional activity. In mescaline derivatives, the introduction of fluorinated 4-alkoxy substituents was shown to generally increase binding affinities at 5-HT2A and 5-HT2C receptors and enhance activation potency at 5-HT2A and 5-HT2B receptors. frontiersin.org While direct comparisons of 2-FPEA with its isomers in receptor assays are limited in the provided literature, the conformational and electronic differences established in computational studies strongly suggest that the substitution position will lead to distinct pharmacological selectivities. nih.govresearchgate.net For example, the unique conformations available to 2-FPEA due to potential NH+···F bonding could favor or hinder binding to specific receptor subtypes compared to the 3- and 4-fluoro isomers. nih.govacs.org

Table 1: Impact of Aromatic Fluorine Position on Protonated Phenethylamine Data sourced from computational and spectroscopic studies.

| Feature | This compound (ortho) | 3-Fluorophenethylamine (meta) | 4-Fluorophenethylamine (para) |

| Dominant Conformer | Gauche (folded) | Gauche (folded) | Gauche (folded) |

| Intramolecular Bonds | NH+···π and NH+···F | NH+···π | NH+···π |

| Number of Gauche Conformers | Three | Two | One |

| Key Structural Influence | Proximity of F to side chain allows direct interaction. nih.govresearchgate.net | F has a less pronounced effect on the conformational landscape. nih.gov | F is distant from the side chain, leading to a landscape closer to unsubstituted PEA. acs.org |

Correlation of Structural Modifications with Pharmacological Profiles and Efficacy

Structural modifications to the this compound scaffold beyond simply altering the fluorine position have profound effects on the resulting pharmacological profiles. These changes can range from simple additions to the aromatic ring or ethylamine chain to the creation of more complex derivatives, each adjustment fine-tuning the compound's interaction with biological targets.

The introduction of fluorine into the phenethylamine nucleus can dramatically impact psychoactivity, leading to effects ranging from a marked loss to a significant enhancement and prolongation of action. nih.govresearchgate.net For example, while not a 2-fluoro analog, the study of mescaline derivatives demonstrates this principle well. Difluoromescaline and trifluoromescaline increasingly surpassed the potency and duration of mescaline's effects. nih.govresearchgate.net Conversely, fluoroescaline was observed to be almost devoid of psychoactive effects compared to its non-fluorinated counterpart, escaline. nih.govresearchgate.net

Studies on various phenethylamine analogs show they can act as agonists at adrenergic and trace amine-associated receptors (TAARs). researchgate.net For instance, research into fluorinated MDA analogs revealed that they inhibit the norepinephrine (B1679862) transporter (NET) with the greatest potency and preferentially inhibit serotonin (B10506) (5-HT) versus dopamine (B1211576) uptake. researchgate.net Many of these compounds also bind to and activate 5-HT2A and 5-HT2C receptors. researchgate.net

Table 2: Pharmacological Profiles of Selected Fluorinated Phenethylamine Analogs This table summarizes findings for various fluorinated phenethylamines to illustrate structure-activity principles.

| Compound Type | Key Structural Modification | Primary Pharmacological Effects Noted | Reference |

| Fluorinated Mescaline Analogs | Fluorine on 4-alkoxy group | Increased human potency and duration of effects (e.g., Difluoromescaline, Trifluoromescaline). nih.gov | frontiersin.orgnih.gov |

| Fluorinated Escalines | Fluorine on 4-alkoxy group | Loss of psychoactive effects (Fluoroescaline) or retained/increased potency (Difluoroescaline/Trifluoroescaline). nih.gov | nih.gov |

| Fluorinated MDA Analogs | Fluorine on the phenyl ring | Potent NET inhibition; preferential 5-HT vs. dopamine uptake inhibition; 5-HT2A/2C receptor binding. researchgate.net | researchgate.net |

Computational Modeling and Molecular Docking in SAR Elucidation

Computational chemistry, including molecular modeling and docking simulations, is an indispensable tool for understanding the structure-activity relationships of this compound and its analogs at a molecular level. These methods provide insights into how these molecules bind to their biological targets and how specific structural features, like fluorine substitution, influence these interactions.

Quantum chemical calculations have been pivotal in elucidating the conformational preferences of fluorinated phenethylamines. nih.govresearchgate.net These studies confirmed that the gauche conformer, stabilized by an intramolecular NH+···π bond, is the most stable form for protonated 2-FPEA. nih.govresearchgate.net Crucially, these models also identified the potential for a direct NH+···F interaction in the ortho-isomer (2-FPEA), which is not possible in the meta- and para-isomers, explaining the richer conformational landscape of 2-FPEA. nih.govacs.org The noncovalent interaction (NCI) method has been used to analyze and quantify the strength of these intramolecular bonds. nih.govresearchgate.net

Molecular docking studies are used to predict the binding poses of ligands within the active sites of proteins, such as receptors and enzymes. csic.esethz.ch For example, docking studies of various inhibitors into the active site of Histone Deacetylase 2 (HDAC2) helped to explain why certain compounds had lower than expected affinity. kuleuven.be It was observed that low-affinity compounds did not engage in the same key π-π interactions and hydrogen bonding as high-affinity compounds. kuleuven.be Similarly, docking simulations of glutamate (B1630785) transporter (EAAT) modulators, including phenethylamine analogs, into a model of EAAT2 have been used to predict binding poses within the allosteric site. nih.govacs.org Such studies are crucial for the rational design of new, more potent, and selective molecules. ethz.ch

These computational approaches allow researchers to build hypotheses about SAR that can then be tested experimentally. By visualizing how a molecule like this compound fits into a binding pocket, chemists can make informed decisions about where to make further structural modifications to improve desired properties like potency and selectivity. csic.es

Influence of Beta-Fluorination on Enzymatic Substrate Preferences

Introducing a fluorine atom onto the ethylamine side chain (at the β-carbon) of phenethylamine (PEA) significantly alters its properties as a substrate for enzymes, particularly monoamine oxidase (MAO).

Studies using a potentiometric assay evaluated the effects of β-fluorination on the substrate preference of brain MAO. researchgate.netnih.govresearchgate.net Both β-fluorophenethylamine (F-PEA) and β,β-difluorophenethylamine (F2-PEA) were found to be preferred substrates for MAO type B. researchgate.netnih.gov This is noteworthy because the parent compound, phenethylamine (PEA), acts as a substrate for both MAO-A and MAO-B, with its specificity being dependent on concentration. researchgate.net

In a broader context, the influence of fluorination on enzymatic activity is a known strategy in medicinal chemistry. nih.gov For instance, in studies of steroid metabolism, placing a fluorine atom at the site of metabolism (e.g., positions 17 and 21) on pregnenolone (B344588) and progesterone (B1679170) substrates effectively blocked the hydroxylase reactions catalyzed by the enzymes CYP17A1 and CYP21A2, respectively. nih.gov This demonstrates that site-specific fluorination can be a powerful tool to direct or inhibit enzymatic processes.

Table 3: Effect of Beta-Fluorination on Phenethylamine as a MAO Substrate

| Compound | Degree of β-Fluorination | MAO-B Preference | Key Finding |

| Phenethylamine (PEA) | None | Substrate for both A & B | Parent compound, specificity is concentration-dependent. researchgate.net |

| β-Fluorophenethylamine (F-PEA) | Mono-fluorinated | Preferred Substrate | Fluorination directs substrate preference towards MAO-B. researchgate.netnih.gov |

| β,β-Difluorophenethylamine (F2-PEA) | Di-fluorinated | Preferred Substrate | Fluorination directs substrate preference towards MAO-B. researchgate.netnih.gov |

Stereochemical Considerations in the Design of Bioactive this compound Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design and activity of this compound analogs. The introduction of chiral centers, often created by substitutions on the ethylamine side chain, means that a compound can exist as different stereoisomers (enantiomers or diastereomers), which can have vastly different pharmacological properties.

The synthesis of enantiomerically pure β-fluorinated β-phenylethylamines has been achieved through stereoselective methods. researchgate.net One approach involves the use of a stabilized monofluorobenzyl carbanion with a remote homochiral sulfinyl group, which reacts with N-p-tolylsulfinylimines with a high degree of stereocontrol. researchgate.net This provides access to specific, enantiomerically pure β-fluoroamines. researchgate.net

Another powerful technique is the stereoselective fluoroamination of alkenes. nih.gov Chiral aryl iodide-catalyzed fluorination of allylic amines can produce syn-β-fluoroaziridine building blocks with high diastereo- and enantioselectivity. nih.gov These intermediates can then be used to synthesize a variety of arylethylamine derivatives containing fluorine-bearing stereocenters. nih.gov The ability to control the stereochemistry is vital because biological systems, such as enzyme active sites and receptors, are themselves chiral. Consequently, one enantiomer of a drug often fits much better into its target than the other, leading to differences in potency, efficacy, and even the nature of the biological response.

For example, the introduction of a stereodefined β-fluorine in the piperidine (B6355638) ring of one compound was found to attenuate the basicity of the amine, reduce cellular efflux, and improve metabolic stability. nih.gov This illustrates how the precise spatial positioning of a fluorine atom can confer multiple beneficial properties. Therefore, controlling the stereochemistry is a key strategy for optimizing the therapeutic potential of this compound analogs and minimizing potential off-target effects. smolecule.comnih.gov

Biological and Pharmacological Investigations of 2 Fluorophenethylamine

Interactions with Neurotransmitter Systems and Brain Receptors

Modulation of Monoamine Neurotransmission and Associated Physiological Processes

Phenethylamines as a class of compounds are recognized for their capacity to interact with various receptors and transporters within the brain, thereby influencing physiological processes such as mood and cognition. ontosight.ai The biological activity of 2-Fluorophenethylamine, in particular, is of scientific interest due to its potential effects on neurotransmitter systems. ontosight.ai The fluorine substitution on the benzene (B151609) ring is a key structural feature that modifies the compound's physical, chemical, and biological properties compared to the parent molecule, phenethylamine (B48288). ontosight.ai

Derivatives of this compound have demonstrated significant interactions with monoaminergic systems. For instance, n-(2-Fluorophenethyl)pentan-2-amine is a potent modulator of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that plays a critical role in regulating monoaminergic neurotransmission. smolecule.com Activation of TAAR1 can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through Gαs-coupled signaling pathways. smolecule.com This modulation affects the dopaminergic system by influencing dopamine (B1211576) transporter function and the firing patterns of neurons. smolecule.com Specifically, some derivatives can enhance the inhibition of dopamine transporter-mediated uptake while promoting efflux through protein kinase C-dependent pathways. smolecule.com

Furthermore, preclinical studies on related fluorinated phenethylamines, such as 4-fluoroamphetamine (4-FA), show a clear pattern of monoamine modulation. 4-FA promotes the release and inhibits the reuptake of dopamine and norepinephrine (B1679862), and to a lesser extent, serotonin (B10506). regulations.gov This activity profile, characterized by a higher potency for dopamine and norepinephrine systems over serotonin, is consistent with psychomotor stimulant effects. regulations.gov In silico modeling of N-benzyl-2-phenylethylamine derivatives also supports the hypothesis that their targets overlap with conventional serotonergic hallucinogens. nih.gov

The broader class of N-substituted phenylalkylamines, which includes derivatives of this compound, are known to modulate serotonergic neurotransmission by interacting with 5-HT receptors. google.com This can involve direct binding to and activation of serotonin receptors or indirect effects, such as inhibiting monoamine oxidase enzymes, which leads to increased synaptic concentrations of serotonin and enhanced neurotransmission. google.com

Enzyme Substrate Preferences: Focus on Monoamine Oxidase (MAO) Isoforms A and B

Monoamine oxidase (MAO) enzymes are crucial for the metabolism of monoamine neurotransmitters and exist in two primary isoforms, MAO-A and MAO-B. rsc.orgresearchgate.net These isoforms exhibit different substrate specificities and inhibitor sensitivities. researchgate.net The interaction of phenethylamine and its analogs with these enzymes is a key determinant of their neuropharmacological profile.

Studies evaluating the effect of fluorination on phenethylamine's preference as a substrate for MAO have shown that fluorinated analogs are often preferred substrates for the MAO-B isoform. researchgate.netnih.gov Research utilizing a potentiometric assay and selective MAO inhibitors (clorgyline for MAO-A and deprenyl (B1670267) for MAO-B) demonstrated that mono- and di-fluoro analogs of phenethylamine (PEA) were preferentially catalyzed by MAO-B in rat brain mitochondria. researchgate.netnih.gov It has been suggested that the protonated form of these amines is the preferred state for catalysis by brain MAO. researchgate.net

The substitution of fluorine, an electron-withdrawing group, decreases the pKa value of the phenethylamine molecule, which affects the protonation state necessary for optimal recognition and processing by the enzyme. smolecule.com N-(2-Fluorophenethyl)pentan-2-amine, a derivative, also shows preferential substrate activity for MAO-B. smolecule.com Compared to the parent phenethylamine, fluorinated derivatives often exhibit reduced metabolic rates, with a 2-fluoro substitution potentially increasing metabolic stability by two- to three-fold. smolecule.com The primary metabolic pathway for these compounds is oxidative deamination, which forms the corresponding aldehyde intermediate. smolecule.com

The table below summarizes the substrate preferences of phenethylamine and its fluorinated analog for MAO isoforms based on inhibitor sensitivity studies.

| Compound | MAO Inhibitor | Substrate Concentration | Observed MAO Preference |

| Phenethylamine (PEA) | Clorgyline/Deprenyl | 10 µM | Specific for MAO-B |

| Phenethylamine (PEA) | Clorgyline/Deprenyl | 50–1000 µM | Common substrate for MAO-A and MAO-B |

| F-PEA (Fluorophenethylamine) | Clorgyline/Deprenyl | Not Specified | Preferred substrate for MAO-B |

Data sourced from studies on rat brain mitochondria. researchgate.net

Ligand Binding and Allosteric Modulation Studies at Specific Receptor Systems (e.g., Cannabinoid Type-1 Receptors, Serotonin(7) Receptors)

The endocannabinoid system, primarily comprising cannabinoid type 1 (CB1) and type 2 (CB2) receptors, is a significant target in drug discovery. nih.govgoogle.com While the CB1 receptor is predominantly expressed in the central nervous system, the CB2 receptor is mainly found in the periphery. nih.govnih.gov The lipophilic nature of many cannabinoid ligands makes the pharmacology of these receptors complex. nih.gov

While direct binding data for this compound at cannabinoid receptors is not extensively detailed, its structural motif is incorporated into known cannabinoid receptor ligands. For example, a ligand designed for CB2 receptors, 2-{2-chloro-[5-(4-[18F]-d2-methoxy)-6-(4-fluorophenethylamino)-1,3,5-triazin-2-yl]phenyl}propan-2-ol, contains a fluorophenethylamino group, indicating that this moiety is compatible with binding to cannabinoid receptors. nih.gov The exchange of a pentyl group with a 1,1-dimethylheptyl (DMH) group in cannabinol (B1662348) derivatives has been shown to dramatically increase binding affinity for both CB1 and CB2 receptors. lumirlab.com

Regarding serotonin receptors, these are also major targets for therapeutic agents, with research increasingly focused on allosteric modulators which bind to sites distinct from the natural ligand binding site. nih.govgoogle.com Such modulators can offer a safer profile compared to traditional orthosteric ligands. nih.gov While a wide range of compounds, including N-substituted phenylalkylamines, are known to modulate serotonergic neurotransmission, specific studies detailing the direct interaction of this compound with the serotonin(7) receptor are limited. google.com However, the broader class of phenethylamines has been extensively studied for its effects on various serotonin receptor subtypes. ontosight.aiscispace.com For example, methysergide, a semi-synthetic compound, acts as an antagonist at 5-HT2A-C and 5-HT7 receptors. nih.gov

Neurochemical Effects of this compound and its Analogs in Preclinical Models

Preclinical models, such as adult zebrafish, are valuable for screening the neuroactive properties of novel compounds. nih.gov Studies on N-benzyl-2-phenylethylamine (NBPEA) derivatives, which are analogs of this compound, have revealed significant behavioral and neurochemical effects. nih.gov In these studies, substitutions on the phenethylamine moiety were found to alter anxiety-like behavior in zebrafish and affect the turnover of brain serotonin and/or dopamine. nih.gov Certain derivatives also demonstrated the ability to reduce despair-like behavior in the animals. nih.gov

In vivo behavioral methods like drug discrimination studies in animals correspond well with the subjective effects of drugs in humans. regulations.gov Related compounds, such as 4-fluoroamphetamine (4-FA), have been shown in preclinical studies to produce effects similar to psychomotor stimulants like amphetamine and MDMA. regulations.gov 4-FA fully substitutes for amphetamine, methamphetamine, and cocaine in drug discrimination tests and displays a pattern of locomotor stimulant activity similar to that of MDMA. regulations.gov These effects are consistent with the compound's ability to increase extracellular levels of dopamine in the brain. regulations.gov

In Vitro and In Vivo Biological Activities of this compound Derivatives

Antimicrobial and Antitubercular Activities of Aryl-Oxadiazole Derivatives

The 1,2,4- and 1,3,4-oxadiazole (B1194373) scaffolds are five-membered heterocyclic rings that are considered privileged structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comresearchgate.net Derivatives incorporating a fluorophenyl moiety have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. nih.govresearchgate.net

A series of novel aryl-oxadiazoles were identified as having antitubercular activity against Mycobacterium tuberculosis (Mtb), particularly when the bacteria utilized butyrate (B1204436) as a carbon source. researchgate.net Structure-activity relationship (SAR) studies of this series involved modifying various parts of the molecule to enhance potency and improve physicochemical properties. researchgate.net One synthetic route involved the use of 2-chloro-6-fluoro-phenethylamine to create a specific oxadiazole derivative. researchgate.net Several compounds from this class displayed sub-micromolar activity against Mtb and showed low cytotoxicity against eukaryotic cells. researchgate.net

Other research has focused on synthesizing 1,3,4-oxadiazole derivatives containing a 2,4-dichloro-5-fluorophenyl group. nih.gov These compounds were screened for their antibacterial and antifungal activities, with several showing very good antimicrobial efficacy. nih.gov The synthesis of oxadiazole derivatives can be achieved through various methods, including palladium-catalyzed coupling reactions. nih.gov

The table below presents findings on the antimicrobial activity of selected oxadiazole derivatives.

| Derivative Class | Target Organism | Key Findings |

| Aryl-Oxadiazoles | Mycobacterium tuberculosis | Sub-micromolar activity observed; active when bacteria use butyrate as a carbon source; low eukaryotic cytotoxicity. researchgate.net |

| 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles | Bacteria and Fungi | Several compounds showed "very good" antimicrobial activity; specific derivatives showed good bactericidal and fungicidal activities. nih.gov |

| 1,2,4-Oxadiazole derivatives | Leishmania infantum | Showed antileishmanial activity; compound Ox1 reduced parasite growth by 66% at 50 µM after 24 hours. mdpi.com |

Antiviral Potentials of this compound-Derived Acrylates (e.g., against Tobacco Mosaic Virus)

Research into the antiviral properties of this compound has led to the synthesis of novel acrylate (B77674) derivatives. A series of ethyl 2-cyano-3-alkylamino-3-(N-2-fluorophenylethylamino) acrylates were synthesized and evaluated for their biological activity against the Tobacco Mosaic Virus (TMV). nih.gov The synthesis was conducted in a three-step process, starting from ethyl cyanoacetate (B8463686) and carbon disulfide to create an intermediate, which then reacted with 2-fluorophenylethylamine. nih.gov The resulting compound was further reacted with various alkylamines to produce the final titled compounds. nih.gov

Preliminary bioassays of these this compound-derived acrylates demonstrated that they possess moderate antiviral activity against TMV. nih.gov This suggests a potential for developing new antiviral agents based on this chemical scaffold.

Table 1: Antiviral Activity of this compound-Derived Acrylates

| Compound Class | Target Virus | Bioactivity Result | Source |

|---|

Enzymatic Inhibition Profiles: Targeting Dihydrofolate Reductase in Plasmodium falciparum

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway of the malaria parasite, Plasmodium falciparum, making it a significant target for antimalarial drugs. nih.govnih.gov Research has been conducted on various synthetic compounds to inhibit this enzyme, including pyrimidine-based molecules. nih.govnih.gov

Specifically, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were synthesized and assessed as potential inhibitors of P. falciparum DHFR (PfDHFR). nih.govacs.org These compounds, which feature a phenethylamine side chain, showed promising inhibitory activity against both wild-type and drug-resistant quadruple mutant forms of the enzyme in biochemical assays. nih.govacs.org However, based on the available scientific literature, the specific inclusion and evaluation of a 2-fluoro substitution on the phenethylamine moiety within this series of tested PfDHFR inhibitors have not been reported.

Neuroprotective Effects via Allosteric Modulation of Excitatory Amino Acid Transporters (EAATs)

Excitatory Amino Acid Transporters (EAATs) are critical for maintaining glutamate (B1630785) homeostasis in the central nervous system, and their dysfunction is implicated in various neurological disorders. africaresearchconnects.combohrium.comnih.gov Positive allosteric modulators (PAMs) of EAATs, particularly the subtype EAAT2, are being investigated as a therapeutic strategy for neuroprotection. nih.govafricaresearchconnects.com These modulators enhance the transporter's activity, which can prevent glutamate-mediated excitotoxicity. nih.govafricaresearchconnects.com

Medicinal chemistry campaigns have led to the development of several EAAT2 PAMs. nih.govacs.org However, a review of the available research literature and structure-activity relationship (SAR) studies did not yield information on derivatives of this compound being investigated for neuroprotective effects through the allosteric modulation of EAATs.

Applications of 2 Fluorophenethylamine in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate and Building Block in Pharmaceutical Development

2-Fluorophenethylamine is recognized as a valuable chemical building block and intermediate in the synthesis of complex pharmaceutical molecules. sigmaaldrich.comsigmaaldrich.comreachemchemicals.com The phenethylamine (B48288) structure is a key component in a wide array of biologically active compounds, and the introduction of a fluorine atom creates a useful precursor for drug development programs. evitachem.comnih.gov The use of fluorinated building blocks is a dominant strategy in drug discovery, allowing for the systematic modification and optimization of lead compounds. nih.govhalocarbonlifesciences.com

Pharmaceutical intermediates like this compound are crucial for streamlining the production of active pharmaceutical ingredients (APIs). reachemchemicals.com They enable versatile synthesis strategies and facilitate the large-scale production necessary to meet clinical and commercial demand. reachemchemicals.com The availability of such fluorinated intermediates allows medicinal chemists to efficiently construct new molecular entities with tailored properties. alfa-chemistry.com

Below is a table detailing the synthesis of this compound from key precursors, a common pathway in its production for pharmaceutical use.

| Key Precursors for this compound Synthesis |

| Precursor |

| 2-Bromophenethylamine |

| 2-Fluorophenylacetonitrile |

| 2-Fluorophenylacetaldehyde |

| This table is based on data from reference evitachem.com. |

Design and Synthesis of Novel Therapeutic Agents for Neurological Disorders

The phenethylamine scaffold is a well-established pharmacophore for agents targeting the central nervous system (CNS). Consequently, this compound serves as a logical starting point for the design and synthesis of novel drugs for neurological disorders. evitachem.com The development of therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy is a significant challenge in medicine, with hundreds of new medicines currently in the pipeline. nih.govmdpi.comphrma.org

The synthesis of novel molecules aimed at modulating enzymes implicated in neurodegenerative diseases is a key area of research. nih.govfrontiersin.org this compound provides a fluorinated core that can be elaborated into more complex structures designed to interact with specific biological targets within the CNS. evitachem.comnih.gov The development of such agents is supported by advancements in understanding the underlying mechanisms of these complex diseases. mdpi.comnih.govnih.gov

Contributions to Antimalarial Drug Development through Pyrimidine (B1678525) Analogues

Pyrimidine derivatives are a well-established class of compounds with significant antimalarial activity, targeting essential enzymes in the Plasmodium falciparum parasite. gsconlinepress.comresearchgate.net Drugs such as pyrimethamine (B1678524) have been instrumental in combating malaria. gsconlinepress.comresearchgate.net A key strategy in modern antimalarial drug discovery is the development of novel analogues with improved efficacy and the ability to overcome drug resistance. researchgate.netnih.govnih.govlmu.de

The incorporation of fluorine into potential drug candidates is a proven strategy for enhancing their therapeutic profile. nih.govresearchgate.net Fluorinated molecules often exhibit improved metabolic stability and bioavailability. nih.govresearchgate.net In this context, this compound serves as a valuable fluorinated building block for the synthesis of novel pyrimidine-based antimalarial agents. This approach combines the established anti-parasitic activity of the pyrimidine scaffold with the pharmacokinetic benefits conferred by the fluorine atom, offering a promising avenue for the development of next-generation antimalarial drugs. nih.gov

Exploration in Anticancer and Anti-inflammatory Research

The search for new anticancer and anti-inflammatory agents is a continuous effort in pharmaceutical research. The versatility of the this compound building block allows for its use in synthesizing compound libraries that can be screened for a wide range of biological activities. Pyrimidine analogues, which can be synthesized from phenethylamine precursors, are not only used as antimalarials but also find application in chemotherapy to target rapidly dividing cancer cells. gsconlinepress.comresearchgate.net The compound 5-fluorouracil (B62378) is a notable example of a pyrimidine analog used in cancer treatment. gsconlinepress.com

Similarly, the strategic incorporation of fluorine into molecules is a technique used to develop novel anticancer agents with improved potency. nih.gov While direct studies on this compound for anti-inflammatory purposes are not prominent, non-steroidal anti-inflammatory drugs (NSAIDs) often feature aromatic rings and can be structurally complex. nih.govmdpi.com The development of novel anti-inflammatory peptides and other small molecules is an active area of research where versatile building blocks are essential. nih.govmdpi.com The synthesis of new chemical entities derived from this compound allows for exploration against various therapeutic targets, including those involved in cancer and inflammation. mdpi.com

Strategic Fluorine Incorporation for Enhanced Metabolic Stability and Blood-Brain Barrier Permeation in Drug Design

The presence of a fluorine atom in a drug molecule can profoundly influence its pharmacokinetic properties. chemrxiv.org One of the most significant advantages is the enhancement of metabolic stability. nih.govmdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, and replacing hydrogen with fluorine at a site susceptible to metabolic oxidation can block this process. nih.gov This often involves preventing metabolism by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs. researchgate.net This increased stability can lead to a longer half-life and improved bioavailability of the drug. nih.gov

Key Benefits of Strategic Fluorination:

Blocks Metabolic Sites: Prevents oxidation by enzymes like cytochrome P450. researchgate.netnih.gov

Increases Metabolic Stability: Reduces clearance and prolongs the drug's presence in the body. nih.govmdpi.com

Enhances Lipophilicity: Can improve the ability of a drug to cross cell membranes and biological barriers. nih.gov

For drugs targeting the central nervous system, crossing the blood-brain barrier (BBB) is a critical challenge. nih.govresearchgate.net The BBB is a highly selective membrane that protects the brain, but it also prevents most therapeutic agents from reaching their intended targets. mdpi.com The properties of a molecule, such as its lipophilicity and size, are key determinants of its ability to permeate the BBB. nih.govresearchgate.net The strategic incorporation of fluorine, as seen in this compound, can modulate these properties to enhance a drug's ability to enter the brain, making it a valuable tool in the design of neuropharmaceuticals. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for 2 Fluorophenethylamine Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone for the analysis of 2-Fluorophenethylamine, enabling its separation from complex mixtures and the quantification of its purity. The primary challenge in the chromatographic analysis of fluorophenethylamines is the effective separation of its positional isomers (2-fluoro-, 3-fluoro-, and 4-fluorophenethylamine), which often possess very similar physicochemical properties. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like phenethylamines. mdpi.com For GC analysis, this compound may be analyzed directly or after a derivatization step. Derivatization, for instance with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or acetic anhydride, can improve the compound's thermal stability and chromatographic behavior. umich.edu The choice of GC column is critical; columns with varying polarities are used to exploit subtle differences in the volatility and interactivity of the isomers to achieve separation. GC is widely employed for purity assessment, where it can detect and quantify trace impurities.

Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC), offers versatility in separation modes and is suitable for compounds that may not be sufficiently volatile or stable for GC. Reversed-phase HPLC using C18 columns is a common approach. chromatographytoday.com The separation of positional isomers by LC can be particularly challenging, and method development often involves screening various column chemistries, mobile phase compositions (including pH and organic modifiers), and temperatures to optimize selectivity. nih.govresearchgate.net Achieving baseline separation is crucial for accurate quantification and for isolating pure fractions for further analysis. chromatographytoday.com

Mass Spectrometry (MS) for Structural Elucidation and Isomer Differentiation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound and for probing its chemical structure. It is a highly sensitive method used for both qualitative and quantitative analysis.

High-Resolution Mass Spectrometry and Electrospray Ionization

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like phenethylamines, often in conjunction with liquid chromatography (LC-MS). nih.gov In the positive ion mode, ESI typically protonates the basic amine group of this compound to generate a protonated molecule, [M+H]⁺. mdpi.com One characteristic of phenethylamines during ESI is the potential for in-source fragmentation, where the protonated molecule may lose an ammonia (B1221849) (NH₃) group. nih.gov

High-Resolution Mass Spectrometry (HRMS) , for instance using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). thermofisher.comnih.gov This accuracy allows for the unambiguous determination of the elemental formula of a molecule from its measured mass-to-charge ratio (m/z). For this compound (C₈H₁₀FN), the exact mass of its protonated molecule [C₈H₁₁FN]⁺ is 140.0870 Da. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions, thereby confirming its identity. This high resolution is also a key tool in differentiating isomers, as subtle differences in mass or the analysis of mass defect can be used to characterize compounds within a structural subclass. ojp.govresearchgate.net

Tandem Mass Spectrometry for Product Ion Analysis

Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by analyzing the fragmentation patterns of a selected ion. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the protonated this compound ion ([M+H]⁺ at m/z 140.1) is selected as the "precursor ion." This ion is then subjected to fragmentation, commonly through Collision-Induced Dissociation (CID), where it collides with an inert gas. unt.edu The resulting "product ions" are then mass-analyzed, generating a product ion spectrum that serves as a structural fingerprint. nationalmaglab.org

The fragmentation of phenethylamines is well-characterized. The primary fragmentation pathway involves the cleavage of the Cα-Cβ bond (β-cleavage), which for this compound would result in the formation of a fluorotropylium-like cation. Another significant fragmentation is the cleavage of the Cα-N bond (α-cleavage), producing an iminium ion. mdpi.com The specific masses and relative abundances of these product ions are unique to the structure and can be used to confirm the identity of this compound and differentiate it from its isomers, which may exhibit different product ion ratios.

Table 1: Predicted Major Product Ions of Protonated this compound in Tandem MS

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Structure / Origin | Fragmentation Type |

|---|---|---|---|

| 140.1 | 123.1 | [C₈H₈F]⁺ | Loss of NH₃ |

| 140.1 | 109.1 | [C₇H₆F]⁺ | β-cleavage (loss of CH₂NH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the unambiguous determination of the molecular skeleton and the position of substituents.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) NMR spectroscopy for this compound reveals distinct signals for the protons in the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), would show signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the ethylamine (B1201723) side chain. spectrabase.com The aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) coupling and proton-fluorine (H-F) coupling. The protons on the ethylamine chain typically appear as two triplets, corresponding to the two adjacent methylene (B1212753) (-CH₂-) groups.

Carbon-13 (¹³C) NMR provides information on the carbon framework. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbons in the aromatic ring are particularly informative. Their chemical shifts are influenced by the fluorine substituent, and they exhibit splitting due to carbon-fluorine (C-F) coupling. The magnitude of this coupling constant (J) varies with the number of bonds separating the carbon and fluorine atoms, providing definitive evidence for the ortho (2-position) substitution pattern.

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the structure of this compound and provides a clear method to distinguish it from its 3-fluoro and 4-fluoro isomers, as each isomer will have a unique set of chemical shifts and coupling patterns in both their ¹H and ¹³C NMR spectra. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | ~ 6.9 - 7.3 | Multiplet |

| -CH₂-Ar (2H) | ~ 2.9 | Triplet |

| -CH₂-N (2H) | ~ 2.8 | Triplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

|---|---|---|

| C-F (C2) | ~ 161 | Large ¹JCF |

| C-H (Aromatic) | ~ 115 - 132 | Present (²JCF, ³JCF, ⁴JCF) |

| C-CH₂ (C1) | ~ 127 | Present (²JCF) |

| -CH₂-Ar | ~ 42 | Possible small coupling |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Fluorophenethylamine |

| 4-Fluorophenethylamine |

| Pentafluoropropionic anhydride |

Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Verification

The structure of this compound (C₈H₁₀FN) comprises a primary amine (-NH₂), an ethyl bridge (-CH₂-CH₂-), and an ortho-disubstituted fluorinated benzene (B151609) ring. Each of these components gives rise to characteristic absorption bands in the IR spectrum.

N-H Vibrations: The primary amine group is readily identified by its N-H stretching vibrations, which typically appear as a medium-intensity doublet in the 3500-3300 cm⁻¹ region. libretexts.org Another characteristic absorption is the N-H bending (scissoring) vibration, usually found near 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching absorptions are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹. Strong, sharp bands in the 770-735 cm⁻¹ range are characteristic of the C-H out-of-plane bending for ortho-disubstituted aromatic rings, providing clear evidence for the '2-fluoro' substitution pattern. libretexts.org

Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of absorptions in the 1600-1475 cm⁻¹ region. libretexts.org

C-F Vibration: The presence of the fluorine atom is confirmed by the C-F stretching vibration. The absorption for an aryl-fluoride bond is typically strong and located in the 1270-1100 cm⁻¹ range.

The collective presence and specific positions of these absorption bands provide compelling evidence for the successful synthesis and structural integrity of this compound. A summary of these characteristic peaks is presented in the table below.

Table 1: Characteristic Infrared (IR) Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3500-3300 | N-H Stretch | Primary Amine |

| 3100-3010 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Alkyl (Ethyl) Chain |

| ~1600 | N-H Bend | Primary Amine |

| 1600-1475 | C=C Stretch | Aromatic Ring |

| 1270-1100 | C-F Stretch | Aryl-Fluoride |

| 770-735 | C-H Out-of-Plane Bend | Ortho-disubstituted Ring |

Elemental Analysis for Compound Characterization

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative data on the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a pure substance. This data is used to determine the empirical formula of a compound and to corroborate its proposed molecular formula, serving as a critical checkpoint for purity and identity. researchgate.net

For this compound, with the molecular formula C₈H₁₀FN, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. biosynth.com The molecular weight of the compound is 139.17 g/mol . biosynth.comsigmaaldrich.com

The theoretical percentages are as follows:

Carbon (C): 69.04%

Hydrogen (H): 7.24%

Fluorine (F): 13.65%

Nitrogen (N): 10.06%

In practice, a sample of newly synthesized this compound is subjected to combustion analysis, and the resulting experimental percentages of C, H, and N are measured. These experimental values must align closely with the calculated theoretical values to verify the compound's identity and high degree of purity. researchgate.net Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect molecular structure. The table below illustrates the comparison between the theoretical values and representative experimental results expected for a pure sample.

Table 2: Elemental Analysis Data for this compound (C₈H₁₀FN)

| Element | Theoretical Mass % | Representative Experimental Mass % |

|---|---|---|

| Carbon (C) | 69.04% | 69.01% |

| Hydrogen (H) | 7.24% | 7.28% |

| Nitrogen (N) | 10.06% | 10.02% |

| Fluorine (F) | 13.65% | Not typically reported with CHN analysis |

Emerging Research Directions and Non Pharmacological Applications of 2 Fluorophenethylamine

Utilization in Material Science: Tailoring Exciton (B1674681) Dynamics in Two-Dimensional Hybrid Organic–Inorganic Perovskite Systems

The field of material science has identified 2-Fluorophenethylamine (2-FPEA) as a valuable organic cation in the development of two-dimensional hybrid organic-inorganic perovskites (2D HOIPs). These materials are of significant interest for applications in electronics and optoelectronics due to their unique quantum well structures. researchgate.netuva.nl The incorporation of tailored organic cations like 2-FPEA is a key strategy for tuning the material's properties.

Research has demonstrated that modifying the phenethylammonium (PEA) cation, a common component in 2D HOIPs, can significantly influence the material's excitonic properties. A study on a series of 2D hybrid perovskites based on phenethylammonium lead iodide ((PEA)2PbI4) showed that strategic substitutions on the phenyl ring of the PEA cation allow for the fine-tuning of hot exciton dynamics. chemdad.comevitachem.com Excitons, which are bound states of an electron and an electron hole, play a crucial role in the optoelectronic behavior of these materials.

By replacing the hydrogen atom at the 2-position (ortho) of the PEA cation with fluorine to create the 2-FPEA cation, researchers can alter the electronic and structural landscape of the perovskite. This modification influences the interactions between the organic and inorganic layers, thereby affecting the exciton behavior, such as their relaxation and cooling pathways. chemdad.comevitachem.com This ability to tailor exciton dynamics is critical for optimizing the performance of perovskite-based devices like LEDs and solar cells. The fluorination of the organic spacer can also enhance the hydrophobicity of the perovskite, which may contribute to improved stability against moisture. researchgate.net

Table 1: 2D Hybrid Perovskite Systems and Cation Modification

| Base Perovskite System | Organic Cation | Modification | Observed Effect |

|---|

Applications in Carbon Capture Technologies as Hydrophobic Amine Solvents

In the effort to mitigate greenhouse gas emissions, this compound is being investigated for its role in carbon capture technologies. Specifically, it has been studied as a component of nonaqueous, hydrophobic amine solvent systems for post-combustion CO₂ capture. nih.govnih.govfishersci.ca These systems present a potentially more energy-efficient alternative to traditional aqueous amine scrubbing processes, which are often hampered by a high energy penalty for solvent regeneration. fishersci.caccspublishing.org.cn

A key study explored a solvent composed of the hydrophobic amine this compound combined with a hydrophobic alcohol, octafluoropentanol. nih.govnih.gov This formulation was designed to leverage the physical properties of hydrophobic solvents, which include low heats of absorption and the ability to readily release CO₂ at regeneration temperatures. fishersci.ca The research involved mechanistic studies, determination of reaction products, heats of absorption, and vapor-liquid equilibria. nih.govnih.gov

The findings indicated that such fluorinated hydrophobic solvents have the potential to lower the reboiler heat duty, which is a major component of the energy cost in carbon capture plants. nih.govfishersci.ca The 2-FPEA in the solvent readily absorbs CO₂ at low partial pressures and typical absorber temperatures (e.g., 40 °C) while efficiently releasing it at higher temperatures, a crucial characteristic for a viable thermal swing absorption process. fishersci.ca

| Combined System | Nonaqueous, Hydrophobic | CO₂ Scrubbing | Lower energy penalty (reboiler duty) for regeneration |

Development of Specialty Chemicals and Agrochemicals

This compound serves as a versatile building block in the synthesis of various specialty chemicals. Its primary amine group and fluorinated aromatic ring provide reactive sites for constructing more complex molecules with specific functionalities.

It is employed as a nucleophile in the creation of ethyl 2-cyano-3-(N-2-fluorophenethylamino)-3-methythioacrylate. nih.govfishersci.ca Furthermore, it is used in the preparation of 2-amino-4-arylpyrimidine derivatives and is suitable for synthesizing ortho-metalated primary phenethylamines. These organometallic compounds can lead to complexes containing six-membered palladacycles, which are of interest in catalysis and materials science.

While direct applications of this compound in commercial agrochemicals are not prominently documented, the inclusion of fluorine in active ingredients is a well-established strategy in the agrochemical industry. The presence of fluorine, particularly in aromatic systems, can enhance properties such as metabolic stability and hydrophobicity, leading to improved efficacy. nih.gov The 2-FPEA scaffold, therefore, represents a potentially valuable precursor for the development of new fungicides, herbicides, or insecticides, where the unique electronic properties of the fluoroaromatic group can be leveraged to optimize biological activity and environmental persistence.

Future Prospects in Chemical Biology and Medicinal Chemistry for this compound Scaffolds

The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of many endogenous neurotransmitters and synthetic drugs. The introduction of a fluorine atom onto this scaffold, as in 2-FPEA, offers a powerful tool for modulating the parent molecule's pharmacological properties. This strategy, known as bioisosteric replacement, can influence factors like metabolic stability, receptor binding affinity, and blood-brain barrier penetration.

As a precursor, 2-FPEA is valuable for the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure is analogous to neurotransmitters, and it has been suggested to have potential as an anti-depressant or anti-anxiety agent, possibly through the inhibition of dopamine (B1211576) degradation, which is relevant to conditions like Parkinson's disease.

Future research is likely to focus on using the 2-FPEA scaffold to develop novel ligands for a range of biological targets, including G-protein-coupled receptors (GPCRs) like adenosine (B11128), adrenoceptors, and dopamine receptors. The strategic placement of the fluorine atom can be used to fine-tune the scaffold's interaction with these targets, potentially leading to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.